molecular formula C17H24FN3O B7178166 1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea

1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea

Cat. No.: B7178166
M. Wt: 305.4 g/mol
InChI Key: XZMVPCGOEPZNFU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a fluorophenyl group, and a piperidinyl group, making it a complex molecule with unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between 4-fluorobenzyl chloride and piperidine under basic conditions.

    Cyclopropylation: The cyclopropyl group is added via a cyclopropanation reaction, often using cyclopropyl bromide and a suitable base.

    Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1-methylurea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-Cyclopropyl-3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-1-methylurea: The presence of a bromophenyl group can also influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c1-20(16-6-7-16)17(22)19-15-8-10-21(11-9-15)12-13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVPCGOEPZNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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